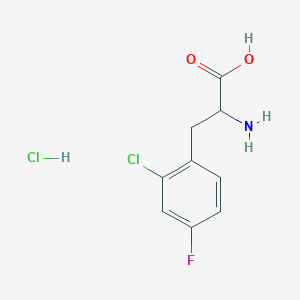
2-Ethyl-2-isobutyl-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-isobutyl-1,3-propanediol is an organic compound with the molecular formula C9H20O2 and a molecular weight of 160.2539 g/mol . It is also known by other names such as 2-Butyl-2-ethyl-1,3-propanediol and 3,3-Bis(hydroxymethyl)heptane . This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a propane backbone, making it a diol. It is used in various industrial applications, particularly in the synthesis of polyesters and polyurethanes .
準備方法
2-Ethyl-2-isobutyl-1,3-propanediol can be synthesized through several methods. One common method involves the aldol addition followed by hydrogenation . Another method is the classical combination of hydroxymethylation catalyzed by alkali hydroxides and Cannizzaro-type disproportionation with formaldehyde . These methods are employed to produce the compound on an industrial scale, ensuring high purity and yield.
化学反応の分析
2-Ethyl-2-isobutyl-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in bulk polycondensation reactions with diacid monomers such as terephthalic acid to yield polyesters . The compound is also involved in the formation of cyclic acetals and ketals when reacted with carbonyl compounds in the presence of acid catalysts . Common reagents used in these reactions include toluenesulfonic acid, orthoesters, and molecular sieves . The major products formed from these reactions are polyesters and cyclic acetals, which have significant industrial applications.
科学的研究の応用
2-Ethyl-2-isobutyl-1,3-propanediol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polyesters and polyurethanes . In biology and medicine, it can be utilized in the development of drug delivery systems and as a component in the formulation of pharmaceuticals. The compound’s ability to form stable cyclic acetals and ketals makes it valuable in the protection of carbonyl groups during synthetic procedures . Additionally, it is used in the production of resins and coatings, contributing to advancements in material science .
作用機序
The mechanism of action of 2-Ethyl-2-isobutyl-1,3-propanediol primarily involves its reactivity as a diol. The hydroxyl groups can undergo various chemical transformations, including esterification and etherification, which are essential in the formation of polyesters and polyurethanes . The compound’s molecular structure allows it to interact with other molecules through hydrogen bonding and van der Waals forces, facilitating its incorporation into larger polymeric structures. These interactions are crucial for its role in industrial applications and scientific research.
類似化合物との比較
2-Ethyl-2-isobutyl-1,3-propanediol can be compared with other similar compounds such as 2-Butyl-2-ethyl-1,3-propanediol, 2-Ethyl-1,3-hexanediol, and 2,2-Dimethyl-1,3-propanediol . These compounds share similar structural features, including the presence of hydroxyl groups attached to a propane or hexane backbone. this compound is unique due to its specific arrangement of ethyl and isobutyl groups, which influence its reactivity and applications. The presence of these groups can affect the compound’s solubility, melting point, and overall chemical behavior, making it distinct from other diols.
特性
CAS番号 |
25450-92-4 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC名 |
2-ethyl-2-(2-methylpropyl)propane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-4-9(6-10,7-11)5-8(2)3/h8,10-11H,4-7H2,1-3H3 |
InChIキー |
QNKRHLZUPSSIPN-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C)C)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


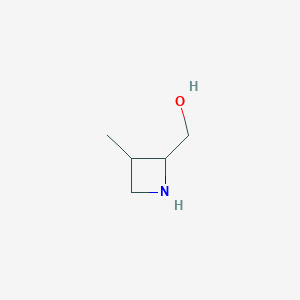
![Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13467763.png)
![N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B13467769.png)
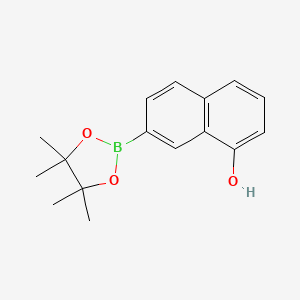
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)
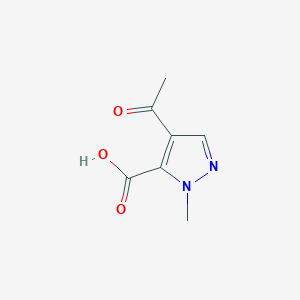
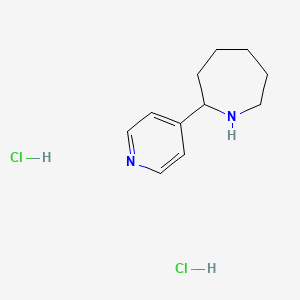
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)


